molecular formula C17H8F3N5OS B11071009 2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile

2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile

Cat. No.: B11071009
M. Wt: 387.3 g/mol
InChI Key: GJDDITFTZQBNQB-UHFFFAOYSA-N
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Description

2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound that features a trifluoromethyl group, a pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a suitable precursor containing the trifluoromethylphenyl group and the pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound on a large scale while maintaining high purity and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the cyanide group can form strong interactions with metal ions or other nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is unique due to its combination of a pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core with a trifluoromethyl group and a cyanide group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H8F3N5OS

Molecular Weight

387.3 g/mol

IUPAC Name

12-amino-8-oxo-10-[2-(trifluoromethyl)phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile

InChI

InChI=1S/C17H8F3N5OS/c18-17(19,20)10-4-2-1-3-8(10)11-9(7-21)13(22)23-14-12(11)15(26)24-16-25(14)5-6-27-16/h1-6H,(H2,22,23)

InChI Key

GJDDITFTZQBNQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N)C(F)(F)F

Origin of Product

United States

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